2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
Description
The compound 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- (hereafter referred to as Compound A) is a nitrogen-containing heterocycle featuring a fused pyrrolopyridinone core with a tert-butyl (1,1-dimethylethyl) substituent at the 1-position. The tert-butyl group confers steric bulk and lipophilicity, which may enhance metabolic stability and influence binding interactions in pharmacological contexts .
Compound A is synthesized via lithiation strategies starting from N-(pyridinyl)pivalamides, followed by reactions with electrophiles like α-keto esters .
Properties
IUPAC Name |
1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMRNCFOTBJUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- can be achieved through several synthetic routes, often involving multi-step reactions starting from commercially available precursors. A common approach includes:
Cyclization Reactions: Combining appropriate aniline derivatives and α,β-unsaturated carbonyl compounds to form the pyrrole and pyridine rings.
Reaction Conditions: Reactions typically require the use of organic solvents such as ethanol or dimethylformamide, under reflux conditions with a suitable catalyst like palladium or copper-based catalysts.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness. It often involves:
Continuous Flow Chemistry: For enhanced control over reaction conditions and reduced production time.
Use of Safer Solvents and Catalysts: To align with green chemistry principles, solvents such as water or ethanol and recyclable catalysts may be utilized.
Chemical Reactions Analysis
Bromination at the 3-Position
This compound undergoes electrophilic aromatic substitution at the 3-position due to the electron-rich nature of the pyrrole ring. Bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions:
-
Conditions : NBS (1.3 equiv.), triethylamine (base), dichloromethane (DCM) or THF, 0°C to room temperature, 1–16 hours .
-
Outcome : Forms 3-bromo-1-(tert-butyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, a key intermediate for cross-coupling reactions .
| Reaction Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, Et₃N, DCM | 3-Bromo derivative | 85–90% |
Suzuki-Miyaura Cross-Coupling
The 3-bromo derivative participates in palladium-catalyzed Suzuki couplings with aryl/heteroaryl boronic acids to introduce diverse substituents:
-
Conditions : Pd(dppf)Cl₂ (catalyst), K₂CO₃ (base), dioxane/water (2.5:1), 80°C to reflux, 1–16 hours .
-
Scope : Enables installation of phenyl, pyridyl, or other aryl groups for structure-activity relationship (SAR) studies .
| Reaction Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Coupling | Phenylboronic acid, Pd(dppf)Cl₂ | 3-Aryl derivative | 70–75% |
Functionalization via Tosylation
The hydroxyl group (if present in related analogs) can be tosylated to enhance leaving-group potential:
-
Conditions : p-Toluenesulfonyl chloride (TsCl), NaOH (aq.), DCM, 0°C to room temperature, 1–12 hours .
-
Application : Facilitates nucleophilic substitution or elimination reactions in downstream modifications .
Biological Activity-Driven Modifications
Derivatives of this scaffold exhibit pharmacological activity, prompting synthetic efforts to optimize properties:
-
Alkylation/Acylation : Introduces solubilizing groups (e.g., PEG chains) at the 5- or 7-positions .
-
Sulfonation : Enhances binding affinity to kinases like SGK-1 or FGFR1–3 .
| Modification Type | Target Position | Biological Impact | Reference |
|---|---|---|---|
| 3-Aryl substitution | 3 | FGFR1 inhibition (IC₅₀ = 7 nM) | |
| 5-Methoxy addition | 5 | Improved metabolic stability |
Mechanistic Insights
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research indicates that derivatives of 2H-Pyrrolo[2,3-b]pyridin-2-one exhibit notable antinociceptive properties. For instance, compounds substituted in the 3-position have been documented to demonstrate effective pain relief without significant anti-inflammatory effects. This characteristic is particularly important for developing non-morphine analgesics that mitigate pain without the adverse effects associated with inflammation .
Synthesis of Bioactive Compounds
The compound serves as a precursor in synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of substituted pyrrolopyridines that show promise in treating neurological disorders and as potential anti-cancer agents . The structural versatility of 2H-Pyrrolo[2,3-b]pyridin-2-one allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that exhibited cytotoxic activity against several cancer cell lines. The findings suggest that these compounds could lead to new therapeutic strategies for cancer treatment .
Organic Electronics
The unique electronic properties of 2H-Pyrrolo[2,3-b]pyridin-2-one make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures can enhance charge mobility and overall device efficiency.
Polymer Chemistry
In polymer science, derivatives of this compound are being investigated for use as additives to improve the mechanical properties of polymers. Their incorporation can lead to materials with enhanced thermal stability and mechanical strength, which are crucial for various industrial applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action depends largely on its specific application:
Molecular Targets: Typically involves interaction with proteins, enzymes, or nucleic acids, modulating their activity.
Pathways: Can affect signaling pathways, metabolic pathways, or genetic regulation depending on its binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrrolo[2,3-b]pyridin-2-one core is highly modifiable, with substituents at positions 1, 3, 5, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of Compound A with structurally analogous derivatives:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in Compound A increases logP compared to hydroxylated (e.g., 1-(4-hydroxyphenyl) derivative, logP ≈ 2.5) or halogenated analogues (logP ≈ 3.0–3.5) .
- Solubility : Polar substituents (e.g., 3-hydroxy groups) improve aqueous solubility but reduce membrane permeability, whereas tert-butyl balances lipophilicity and metabolic stability .
Biological Activity
The compound 2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- (CAS No. 5654-97-7) is a derivative of pyrrolopyridine that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology based on recent research findings.
Synthesis
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. A common method includes the reaction of substituted pyridine derivatives with various reagents under controlled conditions to yield the desired pyrrolopyridine structure. For instance, one synthetic pathway involves the use of acetic anhydride and 7-azaindole as starting materials, resulting in a yellow solid product after crystallization from glacial acetic acid .
Anti-inflammatory Properties
Research indicates that analogues of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit significant anti-inflammatory activity . In studies involving the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis models in rats, these compounds demonstrated notable efficacy in reducing inflammation without significant inhibition of cyclooxygenase and lipoxygenase enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the 3-position of the pyrrolopyridine ring significantly influence biological activity. For example, certain alkyl and aryl substitutions enhance anti-inflammatory effects while maintaining low toxicity profiles .
Antioxidant Activity
Recent investigations have highlighted the antioxidant properties of pyrrolopyridine derivatives. Compounds containing this moiety have been shown to scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving various substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives, it was found that compounds with specific substitutions exhibited reduced levels of prostaglandin and leukotriene production in vivo. This suggests a mechanism by which these compounds exert their anti-inflammatory effects through modulation of arachidonic acid metabolism rather than direct enzyme inhibition .
Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of selected pyrrolopyridine derivatives using the DPPH radical scavenging assay. Results indicated that certain compounds achieved over 40% radical scavenging activity at concentrations lower than those required for traditional antioxidants like quercetin. This positions these derivatives as promising candidates for further development in antioxidant therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation | |
| Antioxidant | Effective free radical scavenging | |
| Enzyme Inhibition | Minimal inhibition of COX and LOX |
Table 2: Structure-Activity Relationship Insights
| Compound Structure | Substitution Pattern | Biological Activity |
|---|---|---|
| Base Structure | None | Low activity |
| Alkyl Substituent | Methyl at position 3 | Enhanced anti-inflammatory |
| Aryl Substituent | Phenyl at position 4 | Increased antioxidant capacity |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2H-Pyrrolo[2,3-b]pyridin-2-one derivatives with tert-butyl substituents, and how are reaction conditions optimized?
Answer:
The synthesis of tert-butyl-substituted pyrrolo-pyridines typically involves cyclocondensation or cross-coupling reactions. For example, cesium carbonate in ethanol has been used as a base to facilitate alkylation or substitution at the pyrrolo-pyridine core . Key parameters include:
- Catalyst selection : Transition metals like nickel (Ni) enable enantioselective reductive coupling, as demonstrated in the synthesis of related compounds (e.g., 89% yield for a derivative via Ni catalysis) .
- Temperature control : Reactions often proceed at room temperature (23°C) to avoid side reactions .
- Purification : Silica gel column chromatography is standard for isolating pure products, with yields ranging from 74–89% depending on substituents .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the tert-butyl-substituted pyrrolo-pyridine core?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns, particularly the tert-butyl group’s singlet at ~1.3 ppm (3H) and quaternary carbon signals .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in crystal structures of analogous compounds (e.g., phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for brominated or chlorinated derivatives (e.g., C12H15BrN2O, MW 283.16) .
Advanced: How does the tert-butyl group modulate the compound’s pharmacokinetic properties and target selectivity?
Answer:
The tert-butyl group enhances:
- Lipophilicity : Increases membrane permeability, as observed in kinase inhibitors with logP improvements of ~0.5–1.0 units compared to non-alkylated analogs .
- Steric Hindrance : Reduces off-target binding; for example, dimethyl analogs show >10-fold selectivity for FGFR over VEGFR kinases .
- Metabolic Stability : Tert-butyl groups resist oxidative metabolism, extending half-life in vitro (e.g., t1/2 > 6 hours in microsomal assays) .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolo-pyridine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing tert-butyl with cyclohexyl or heterocycles) identifies critical pharmacophores. For instance, phenylazo substitution at C6 increased anticancer activity 3-fold in thiazolo-pyridines .
- Computational Modeling : Molecular docking and pharmacophore analysis clarify binding modes. A study on JAK inhibitors used 3D-QSAR to prioritize derivatives with improved IC50 values (e.g., <10 nM) .
- Biological Replication : Cross-validate assays (e.g., enzyme inhibition vs. cellular proliferation) to confirm target engagement .
Advanced: What computational strategies guide the design of derivatives for enzyme inhibition (e.g., kinases)?
Answer:
- Ligand-Based Design : QSAR models trained on IC50 data identify favorable substituents (e.g., electron-withdrawing groups at C5 enhance JAK1 inhibition) .
- Molecular Dynamics (MD) Simulations : Predict binding stability; tert-butyl groups stabilize hydrophobic pockets in FGFR1 (e.g., ΔGbinding ≈ -9.5 kcal/mol) .
- Fragment Replacement : Replace metabolically labile groups (e.g., bromine in C5-(2-bromoethyl) derivatives ) with bioisosteres (e.g., trifluoromethyl) using docking scores.
Basic: What are the common biological targets of pyrrolo-pyridine derivatives, and how are preliminary screens designed?
Answer:
- Kinase Inhibition : Prioritize kinases like JAK, FGFR, or EGFR using fluorescence polarization assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC50 < 10 µM in HepG2) .
- Enzyme Profiling : Test against panels (e.g., Eurofins KinaseProfiler™) to assess selectivity .
Advanced: What strategies improve solubility and bioavailability of tert-butyl-substituted pyrrolo-pyridines?
Answer:
- Prodrug Design : Introduce phosphate or acetate groups at hydroxyl positions (e.g., 5-hydroxymethyl derivatives ).
- Co-solvent Systems : Use DMSO/PEG400 mixtures (e.g., 20:80 v/v) to achieve >1 mg/mL solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance AUC in vivo by 2–3× .
Advanced: How are enantioselective syntheses achieved for chiral pyrrolo-pyridine derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
